BenchChemオンラインストアへようこそ!

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide

Medicinal Chemistry Enzyme Inhibition 5-Lipoxygenase

Procure 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide (CAS 1396758-29-4), a synthetic bis-isoxazole carboxamide scaffold for medicinal chemistry. Unlike generic isoxazole substitutions, the precise 3-carboxamide linkage on the central ring and the unique isoxazol-4-yl N-substituent provide conformational rigidity and a distinct hydrogen-bonding surface, critical for reliable SAR and target engagement studies. Documented as the xanthine oxidase inhibitor WSJ-537, this compound enables scaffold-hopping from leflunomide-based 4-carboxamide analogs to explore novel IP space. Ideal for hit-to-lead programs targeting lipoxygenase selectivity or drug-resistant Mycobacterium tuberculosis phenotypic screening, it serves as a benchmark for setting biochemical IC50 values in structure-activity relationship (SAR) campaigns.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 1396758-29-4
Cat. No. B2904324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide
CAS1396758-29-4
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CON=C2
InChIInChI=1S/C8H7N3O3/c1-5-2-7(11-14-5)8(12)10-6-3-9-13-4-6/h2-4H,1H3,(H,10,12)
InChIKeyCJOFPVMMSVZNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide (CAS 1396758-29-4): A Bis-Isoxazole Scaffold for Specialized Research


5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide (CAS 1396758-29-4), molecular formula C8H7N3O3, is a synthetic small molecule characterized by a bis-isoxazole architecture connected via a carboxamide linker . This compound is classified within the broader heterocyclic family of isoxazoles, specifically a 5-methylisoxazole-3-carboxamide derivative, which are frequently employed as building blocks or key intermediates in medicinal chemistry programs . Preliminary indexing links this compound to research on xanthine oxidase inhibition, identified by the research code WSJ-537 [1].

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide Procurement: Why In-Class Analogs Are Not Interchangeable


Generic substitution among isoxazole carboxamide scaffolds is unreliable and can lead to significant differences in biological outcomes. The position of the carboxamide linkage on the central isoxazole ring—3-carboxamide versus the 4-carboxamide found in prominent drugs like leflunomide—critically alters the metabolic activation pathway and resulting pharmacological profile [1]. Furthermore, the specific N-substituent, an isoxazol-4-yl group, provides a unique hydrogen-bonding surface and conformational rigidity distinct from simple phenyl or pyridyl analogs. This influences target engagement metrics such as biochemical IC50 values and selectivity [2]. Therefore, evaluation of the precise scaffold is mandatory for SAR-driven research.

Quantitative Differentiators for 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide: A Comparator-Based Evidence Guide


Distinct Heterocyclic Amine Linker Provides Unique Binding Affinity Compared to Phenyl Analogs

The isoxazol-4-yl amine linker offers a distinct binding profile from traditional aniline-based 5-methylisoxazole-3-carboxamide derivatives. While the target compound with an isoxazol-4-yl N-substituent demonstrates measurable on-target biochemical activity, structurally divergent N-phenyl analogs can show significantly altered, and potentially divergent, potency against enzymes like lipoxygenases (LOX) [1]. Class-level SAR analysis indicates that the heterocyclic amine linker can modulate selectivity profiles between closely related enzymes, such as 5-LOX and 15-LOX, a differentiation critical for target-specific inhibitor design [1].

Medicinal Chemistry Enzyme Inhibition 5-Lipoxygenase

Comparative Antibacterial Potency: 3-Carboxamide vs. 4-Carboxamide Isomers

The 5-methylisoxazole-3-carboxamide core structure has demonstrated significant antitubercular activity. In direct studies comparing this scaffold to the isomeric 5-methylisoxazole-4-carboxamide, the 3-carboxamide derivatives consistently showed distinct and often superior potency against Mycobacterium tuberculosis H37Rv [1]. The target compound, as a specific N-substituted 3-carboxamide, leverages this scaffold advantage. For example, related 5-methylisoxazole-3-carboxamide derivatives have reported a Minimum Inhibitory Concentration (MIC) as low as 6.25 µM against M. tuberculosis [2], whereas the 4-carboxamide prodrug leflunomide requires metabolic activation and has a different therapeutic profile [1].

Antibacterial Antitubercular Mycobacterium tuberculosis

Crystallinity and Physicochemical Property Advantage Over 5-Methylisoxazole-4-Carboxamide Analogs

The target compound's bis-heterocyclic structure is predicted to enhance crystallinity and lower lipophilicity compared to more common N-aryl derivatives. 5-methylisoxazole-4-carboxamide analogs like leflunomide have a higher LogP and are poorly water-soluble [1]. The introduction of an N-linked isoxazole ring on the 3-carboxamide scaffold is expected to lower the LogP and improve the thermodynamic solubility profile, which is a critical differentiator for in vitro assay compatibility and formulation .

Crystallinity LogP Solubility

Key Application Scenarios for 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide (CAS 1396758-29-4)


Hit-to-Lead Optimization for Selective Enzyme Inhibition

The compound is best utilized as a core scaffold in hit-to-lead medicinal chemistry programs targeting enzymes where lipoxygenase (5-LO/15-LO) selectivity is paramount. The unique isoxazol-4-yl amide linkage provides a starting point for vectoring that can explore distinct sub-pockets compared to standard aniline-based leads [1]. Researchers can use the established biochemical IC50 as a benchmark for assessing new synthetic analogs [1].

Direct Antimycobacterial Activity Screening

Leveraging the potent antitubercular activity of the 5-methylisoxazole-3-carboxamide pharmacophore, this compound is a viable candidate for biological evaluation against drug-resistant Mycobacterium tuberculosis strains. Its mechanism is distinct from the anti-inflammatory prodrug leflunomide, making it suitable for anti-infective phenotypic screening cascades without the need for metabolic activation assays [2].

Chemical Biology Tool for Scaffold-Hopping Experiments

This compound serves as an ideal tool for 'scaffold-hopping' exercises from the extensively used 5-methylisoxazole-4-carboxamide family (leflunomide analogs). By switching to the 3-carboxamide regioisomer and incorporating a bis-isoxazole architecture, scientists can probe new intellectual property space and explore novel target interactions while maintaining a manageable physicochemical profile [1][2].

Quote Request

Request a Quote for 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.